CCR1 antagonist

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

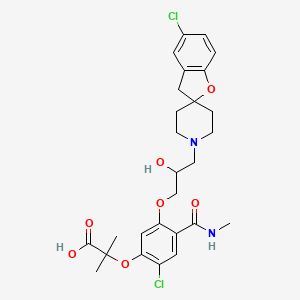

2-[2-chloro-5-[3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTUHSABWJPWNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32Cl2N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Deep Dive into CCR1 Antagonism: Mechanism of Action in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 1 (CCR1) has emerged as a significant therapeutic target in the realm of inflammatory and autoimmune diseases. As a G protein-coupled receptor (GPCR), CCR1 is a key mediator in the inflammatory cascade, orchestrating the migration and activation of various leukocytes, including monocytes, macrophages, and T cells, to sites of inflammation. Its upregulation has been implicated in the pathogenesis of numerous conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of CCR1 antagonists, detailing the underlying signaling pathways, presenting key quantitative data for prominent antagonist compounds, and outlining detailed experimental protocols for their characterization.

The CCR1 Signaling Cascade and Mechanism of Antagonism

Ligand-Dependent Signaling

CCR1 is primarily activated by a range of CC chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[1][4] Upon chemokine binding, CCR1, which is coupled to the Gαi subtype of heterotrimeric G proteins, undergoes a conformational change. This initiates a cascade of intracellular signaling events. The G protein dissociates into its Gαi and Gβγ subunits, which in turn modulate distinct downstream effector enzymes.[1]

-

Gαi Subunit Pathway: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5]

-

Gβγ Subunit Pathway: The Gβγ subunit complex activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with DAG-mediated activation of protein kinase C (PKC), is a critical step in initiating cellular responses.[1][6]

Downstream of these initial events, other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, are activated, ultimately leading to chemotaxis, cell adhesion, and the release of pro-inflammatory mediators.[6][7]

Core Mechanism of CCR1 Antagonism

CCR1 antagonists are typically small-molecule compounds designed to block the interaction between CCR1 and its chemokine ligands.[1] The primary mechanism of action is competitive antagonism, where the antagonist binds to the receptor, often within the transmembrane domain, and sterically hinders the binding of endogenous chemokines.[1] This blockade prevents the receptor from adopting an active conformation, thereby inhibiting the initiation of the downstream signaling cascade. The ultimate functional consequence is the inhibition of leukocyte migration to inflammatory sites.[1][8]

Quantitative Data on CCR1 Antagonists

The potency and efficacy of CCR1 antagonists are quantified through various in vitro assays. The following tables summarize key quantitative data for several well-characterized CCR1 antagonists.

| Compound | Assay Type | Ligand | Cell Line/System | Value (nM) | Reference(s) |

| BX471 | Binding Affinity (Ki) | MIP-1α (CCL3) | HEK293-hCCR1 | 1 | [1][2][3] |

| Binding Affinity (Ki) | MCP-3 (CCL7) | HEK293-hCCR1 | 5.5 | [2] | |

| Binding Affinity (Ki) | MIP-1α (CCL3) | Mouse CCR1 | 215 | [1] | |

| Calcium Mobilization (IC₅₀) | MIP-1α (CCL3) | Human CCR1 | 5.8 | [1] | |

| Calcium Mobilization (IC₅₀) | RANTES (CCL5) | Human CCR1 | 2 | [9] | |

| Calcium Mobilization (IC₅₀) | MCP-3 (CCL7) | Human CCR1 | 6 | [9] | |

| CP-481,715 | Binding Affinity (Kd) | - | Human CCR1 | 9.2 | [8][10] |

| Ligand Displacement (IC₅₀) | ¹²⁵I-CCL3 | CCR1-transfected cells | 74 | [8][10] | |

| Calcium Mobilization (IC₅₀) | CCL3/CCL5 | - | 71 | [10] | |

| Chemotaxis (IC₅₀) | Monocytes | - | 55 | [10] | |

| GTPγS Incorporation (IC₅₀) | CCL3/CCL5 | - | 210 | [10] | |

| CCX354 | Binding Affinity (Ki) | ¹²⁵I-CCL15 | Human Monocytes | 1.5 | [11] |

| CD11b Upregulation (IC₅₀) | CCL3 | Human Whole Blood | 200 | [11] | |

| CCL3 Internalization (IC₅₀) | Alexa647-CCL3 | Human Whole Blood | 130 | [11] | |

| Chemotaxis (IC₅₀) | CCL15 | Human Monocytes in Serum | 25 | [12] | |

| MLN3897 | CD11b Upregulation (IC₅₀) | CCL3 | Human Whole Blood | 210 | [12] |

| CCL3 Internalization (IC₅₀) | Alexa647-CCL3 | Human Whole Blood | 45 | [12] | |

| Chemotaxis (IC₅₀) | CCL15 | Human Monocytes in Serum | 2 | [12] | |

| CCR1 antagonist 9 | Calcium Flux (IC₅₀) | - | Not specified | 6.8 | [6] |

| Chemotaxis (IC₅₀) | - | THP-1 cells | 28 | [5][6] |

Note: IC₅₀ and Ki values can vary depending on the specific experimental conditions, cell types, and ligands used.

Key Experimental Protocols

The characterization of CCR1 antagonists relies on a suite of robust in vitro assays. Below are detailed methodologies for three fundamental experimental protocols.

Radioligand Competition Binding Assay

Principle: This assay quantifies the affinity of a test compound for the CCR1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to cell membranes expressing the receptor.

Methodology:

-

Membrane Preparation:

-

Culture a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 or CHO-K1 cells) to high confluency.[4][5][13]

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a hypotonic buffer and homogenize.

-

Centrifuge the lysate at low speed to remove nuclei and cellular debris.

-

Pellet the cell membranes by high-speed centrifugation and resuspend in an appropriate assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).[5] Determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of a high-affinity radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3 or [¹²⁵I]-MIP-1α).[5]

-

Add serial dilutions of the unlabeled this compound.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled CCR1 ligand (e.g., 1 µM MIP-1α).[5]

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[14]

-

Terminate the reaction and separate the membrane-bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

-

The IC₅₀ can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Calcium Flux Assay

Principle: This functional assay measures an antagonist's ability to block the transient increase in intracellular calcium concentration induced by a CCR1 agonist.

Methodology:

-

Cell Preparation:

-

Culture cells expressing CCR1 (e.g., CHO-K1/CCR1/Gα15, HEK293-CCR1, or THP-1 cells) in black-walled, clear-bottom 96-well microplates to a pre-optimized density.[15][16]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM, or Indo-1) by incubating with a dye loading solution, often containing probenecid (B1678239) to prevent dye extrusion, for approximately 1 hour at 37°C.[16][17]

-

-

Assay Execution:

-

Prepare serial dilutions of the this compound in an appropriate assay buffer.

-

Prepare a solution of a CCR1 agonist (e.g., CCL3 or RANTES) at a concentration that elicits a submaximal response (EC₈₀).

-

Using a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR), establish a baseline fluorescence reading.

-

Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.[16]

-

Add the agonist solution to the wells and immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

The primary readout is the change in fluorescence intensity (peak height or area under the curve) following agonist addition.

-

Plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the antagonist concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Chemotaxis (Transwell Migration) Assay

Principle: This assay directly measures the ability of an antagonist to inhibit the directed migration of cells towards a chemoattractant gradient, which is a primary biological function of CCR1.

Methodology:

-

Cell Preparation:

-

Use cells that endogenously express CCR1, such as the human monocytic cell line THP-1 or freshly isolated primary human monocytes.[18][19]

-

Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and other necessary components.[20]

-

Prior to the assay, the cells may be serum-starved for a few hours.

-

-

Assay Setup:

-

Use a chemotaxis chamber (e.g., a 24- or 96-well Transwell plate) with a porous polycarbonate membrane (typically 5 µm pore size for monocytes) separating the upper and lower chambers.[19]

-

Add the CCR1 agonist (e.g., CCL3) at various concentrations to the lower chamber in assay medium (e.g., RPMI with 0.5% BSA).

-

In the upper chamber, add the cell suspension (e.g., 1.5 x 10⁵ THP-1 cells) that has been pre-incubated with various concentrations of the this compound or vehicle control for 15-30 minutes at 37°C.[5][19]

-

-

Migration and Quantification:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 90 minutes to 4 hours to allow for cell migration.[19][21]

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the migrated cells by counting under a microscope or by using a plate reader after eluting the stain or by pre-labeling cells with a fluorescent dye like Calcein AM.[20]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

-

Visualizing the Mechanisms and Methodologies

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the CCR1 signaling pathway, the antagonist's mechanism of action, and the workflows of the key experimental assays.

Caption: The CCR1 signaling pathway, illustrating ligand-dependent G protein activation.

Caption: CCR1 antagonists block chemokine binding, inhibiting downstream signaling.

Caption: Workflow for a radioligand competition binding assay.

Caption: Workflow for a calcium flux assay to measure antagonist activity.

Caption: A simplified workflow for a Transwell chemotaxis assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. revvity.com [revvity.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. CP-481,715, a potent and selective this compound with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. researchgate.net [researchgate.net]

- 13. revvity.co.jp [revvity.co.jp]

- 14. static.igem.org [static.igem.org]

- 15. genscript.com [genscript.com]

- 16. benchchem.com [benchchem.com]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. corning.com [corning.com]

- 21. researchgate.net [researchgate.net]

"role of CCR1 in leukocyte migration and recruitment"

An In-depth Technical Guide on the Core Role of CCR1 in Leukocyte Migration and Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that plays a pivotal role in orchestrating the migration and recruitment of leukocytes to sites of inflammation. As a receptor for multiple proinflammatory chemokines, including CCL3 (MIP-1α) and CCL5 (RANTES), CCR1 is critically involved in the pathogenesis of numerous inflammatory and autoimmune diseases. Its expression on a variety of immune cells, including monocytes, neutrophils, T cells, and dendritic cells, makes it a key mediator of the inflammatory cascade. This technical guide provides a comprehensive overview of the function of CCR1 in leukocyte trafficking, detailing its signaling pathways, expression patterns, and role in disease. We present quantitative data from key studies, outline detailed experimental protocols for investigating CCR1 function, and provide visual diagrams of core pathways and workflows to facilitate a deeper understanding of its biological importance and its potential as a therapeutic target.

Introduction to CCR1 and its Ligands

CCR1 is a member of the beta chemokine receptor family, integral to the complex signaling network that directs immune cell movement.[1] Its activation by various chemokine ligands is a critical step in recruiting effector immune cells to inflammatory sites.[1] CCR1 has been demonstrated to be a key factor in diseases associated with inappropriate leukocyte infiltration, such as multiple sclerosis, rheumatoid arthritis, and progressive kidney disease.[2]

The primary ligands for CCR1 are potent chemoattractants for a range of leukocytes. Key human ligands include:

-

CCL3 (Macrophage Inflammatory Protein-1α, MIP-1α)

-

CCL5 (Regulated on Activation, Normal T Cell Expressed and Secreted, RANTES)

-

CCL7 (Monocyte Chemoattractant Protein-3, MCP-3)

-

CCL14 (HCC-1)

-

CCL15 (HCC-2/Lkn-1)

-

CCL23 (MIP-3)[3]

The interaction between these chemokines and CCR1 initiates downstream signaling cascades that culminate in directed cell movement, or chemotaxis.

CCR1 Expression on Leukocyte Subsets

CCR1 is expressed on a diverse array of hematopoietic cells. Its presence on specific leukocyte populations dictates their responsiveness to CCR1 ligands and their subsequent recruitment patterns during an immune response.

| Leukocyte Subset | CCR1 Expression Level | Key References |

| Monocytes/Macrophages | High | [4][5][6] |

| Neutrophils | Low to Moderate (can be upregulated) | [4][7][8] |

| T Lymphocytes | Expressed, particularly on activated T cells | [2][5][9] |

| Basophils | High | [4] |

| Eosinophils | Low | [4] |

| Dendritic Cells | Expressed | [10] |

| CD34+ Progenitor Cells | Expressed | [2] |

Notably, studies have shown that monocytes and basophils exhibit relatively high levels of CCR1 expression compared to neutrophils and eosinophils.[4] Furthermore, inflammatory conditions can modulate receptor expression; for instance, interferon-γ (IFN-γ) has been shown to upregulate CCR1 mRNA and surface expression on neutrophils.[8][11]

The Role of CCR1 in the Leukocyte Recruitment Cascade

Leukocyte recruitment from the bloodstream into tissues is a multi-step process involving tethering, rolling, firm adhesion, and transmigration across the endothelium. CCR1 plays a crucial, nonredundant role, particularly in the firm adhesion and migration steps.

Studies using selective CCR1 antagonists and knockout mice have demonstrated that CCR1 is a primary mediator of RANTES-induced leukocyte arrest on activated endothelium under flow conditions.[12] While other receptors like CCR5 may contribute to subsequent spreading and transmigration, CCR1 is specialized for triggering firm arrest.[12] In models of ischemia-reperfusion injury, the absence of CCR1 significantly reduces the firm adherence and transmigration of neutrophils.[13][14]

CCR1 Signaling Pathways

Upon binding its chemokine ligand, CCR1, a classic G protein-coupled receptor (GPCR), undergoes a conformational change that activates intracellular signaling cascades.[2] The receptor is primarily coupled to the Gαi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[2]

Activation of CCR1 triggers a cascade of downstream events crucial for cell migration:

-

G Protein Activation: Ligand binding promotes the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gαi and Gβγ subunits.

-

Downstream Effectors: The dissociated subunits activate multiple effector enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).

-

Second Messengers: Activation of PLC leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively.[5]

-

Cytoskeletal Reorganization: These signals converge on small Rho GTPases like Rac and Cdc42, which regulate actin polymerization and the formation of lamellipodia and filopodia, structures essential for cell movement.[15]

-

MAP Kinase Activation: The pathway also stimulates the Mitogen-Activated Protein (MAP) kinase pathway, which is involved in various cellular responses including migration.[5][15]

Interestingly, CCR1 can also exhibit constitutive (ligand-independent) activity, leading to basal cell migration and β-arrestin-mediated receptor internalization.[2] This suggests a dual function for CCR1 in both canonical signaling and potentially non-canonical chemokine scavenging.[2]

Quantitative Impact of CCR1 on Leukocyte Recruitment

Studies utilizing CCR1-deficient mice or specific CCR1 antagonists have provided quantitative evidence of its importance in leukocyte recruitment across various inflammatory models.

| Model / Condition | Leukocyte Type | Effect of CCR1 Inhibition/Deficiency | Quantitative Reduction | Key References |

| Renal Ischemia-Reperfusion | Neutrophils | Reduced infiltration | ~35% | [3][16][17] |

| Renal Ischemia-Reperfusion | Macrophages | Reduced infiltration | ~45% | [3][16][17] |

| Experimental Allergic Encephalomyelitis (EAE) | General Leukocytes | Reduced disease incidence & severity | 42% reduction in incidence | [18] |

| Post-ischemic Tissue | Neutrophils | Reduced firm adherence & transmigration | Significant reduction vs. wild-type | [13][14] |

| Invasive Candidiasis (Kidney) | Neutrophils | Selectively impaired late-phase accumulation | Skewed trafficking toward CCR1+/+ cells in adoptive transfer | [7] |

These data underscore the significant, though not always complete, dependence on CCR1 for the recruitment of specific leukocyte populations in different pathological contexts. The remaining infiltration in these models suggests the involvement of other redundant or parallel chemokine pathways.

CCR1 in Disease: A Positive Feedback Loop

In many disease models, CCR1's role extends beyond simple cell recruitment. A positive feedback loop has been identified where infiltrating leukocytes, recruited via CCR1, become a major source of CCR1 ligands themselves.[3] For example, in a kidney injury model, CCR1-deficient mice showed reduced tissue content of CCL3 and CCL5 compared to wild-type controls.[3][16] This suggests that the initial wave of CCR1-dependent cell recruitment amplifies the local inflammatory response by increasing the concentration of chemokines, thereby recruiting even more immune cells.[3]

This amplification loop highlights why targeting CCR1 with antagonists is an attractive therapeutic strategy, as it has the potential to disrupt this cycle of escalating inflammation.[19][20][21]

Experimental Protocols for Studying CCR1 Function

A variety of in vitro and in vivo methods are employed to investigate the role of CCR1 in leukocyte migration.

In Vitro Chemotaxis (Transwell/Boyden Chamber Assay)

This assay measures the directed migration of cells across a porous membrane towards a chemoattractant.

Protocol Outline:

-

Cell Preparation: Isolate leukocytes (e.g., monocytes, neutrophils) from whole blood or use a relevant cell line (e.g., THP-1). Resuspend cells in assay buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.

-

Chamber Setup: Use a multi-well plate with transwell inserts containing a polycarbonate membrane (typically 3-8 µm pore size, depending on cell type).

-

Chemoattractant Gradient: Add assay buffer containing the CCR1 ligand (e.g., 1-100 ng/mL of CCL3 or CCL5) to the lower chamber. Add buffer alone to control wells.

-

Cell Seeding: Add the cell suspension to the upper chamber (the transwell insert). If testing antagonists, pre-incubate cells with the compound (e.g., BX471 at 100 nM - 10 µM) for 20-30 minutes before seeding.[12]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period of 60-120 minutes.

-

Quantification:

-

Remove the insert and wipe away non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane. Count cells in multiple high-power fields using a microscope.

-

Alternatively, collect the cells from the lower chamber and count them using a hemocytometer or by flow cytometry (FACS).[12]

-

Express results as the number of migrated cells or as a percentage of the total input cells.[12]

-

Intravital Microscopy of Murine Cremaster Muscle

This in vivo technique allows for the real-time visualization of leukocyte-endothelial interactions within the microvasculature.[22]

Protocol Outline:

-

Animal Preparation: Anesthetize a male mouse (e.g., C57BL/6 wild-type or CCR1-/-).

-

Surgical Exposure: Surgically expose the cremaster muscle, a thin muscle sheath surrounding the testis, and exteriorize it onto a specialized stage for microscopy.[22]

-

Perfusion: Continuously superfuse the exposed tissue with warmed, buffered saline to maintain viability.

-

Stimulation: Induce an inflammatory response. This can be achieved by intrascrotal injection of a CCR1 ligand or a general inflammatory stimulus like TNF-α or IL-1β several hours prior to imaging, or by inducing ischemia-reperfusion by temporarily clamping the feeding arteriole.[13][14][22]

-

Imaging:

-

Use an intravital microscope equipped for brightfield or fluorescence imaging. Leukocytes can be visualized by their natural appearance or by fluorescently labeling them in vivo (e.g., with Rhodamine 6G).

-

Select post-capillary venules (20-50 µm in diameter) for observation.

-

-

Data Acquisition and Analysis:

-

Record video sequences of the microvasculature for 15-20 minutes per vessel.

-

Rolling: Quantify the number of leukocytes rolling along a defined length of the vessel wall per minute.

-

Adhesion: Count the number of leukocytes that remain stationary (firmly adherent) for at least 30 seconds within a defined vessel segment.[13][14]

-

Transmigration: Count the number of leukocytes that have extravasated into the perivascular tissue.[13][14]

-

Compare these parameters between wild-type, CCR1-deficient, and antagonist-treated mice.

-

Conclusion and Future Directions

CCR1 is a central and nonredundant mediator in the recruitment of key leukocyte populations, particularly monocytes and neutrophils, to sites of inflammation. Its role in triggering firm cell arrest and its participation in a positive feedback loop that amplifies the inflammatory cascade make it a compelling target for therapeutic intervention in a wide range of diseases. While several CCR1 antagonists have been developed and tested in clinical trials, success has been limited, potentially due to the complexity and redundancy of the chemokine system in human disease.[2][20]

Future research should focus on further delineating the specific contexts in which CCR1 signaling is dominant over other chemokine pathways, understanding the mechanisms of constitutive receptor activity, and exploring the potential for biased agonists or antagonists that can selectively modulate downstream signaling pathways. A deeper understanding of these nuances will be critical for the successful development of CCR1-targeted therapies for inflammatory and autoimmune disorders.

References

- 1. CCR1 C-C motif chemokine receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. C-C Chemokine Receptor 1 Expression in Human Hematolymphoid Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Chemokine receptor Ccr1 drives neutrophil-mediated kidney immunopathology and mortality in invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Control of Both Myeloid Cell Infiltration and Angiogenesis by CCR1 Promotes Liver Cancer Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. ashpublications.org [ashpublications.org]

- 13. Chemokine receptors Ccr1, Ccr2, and Ccr5 mediate neutrophil migration to postischemic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Interstitial leukocyte migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Chemokine receptor CCR1 regulates inflammatory cell infiltration after renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leukocyte recruitment during onset of experimental allergic encephalomyelitis is CCR1 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Progression of kidney disease: blocking leukocyte recruitment with chemokine receptor CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methods for Imaging Inflammation and Transendothelial Migration in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Small Molecule CCR1 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 1 (CCR1) has emerged as a significant therapeutic target in the field of immunology and inflammation. As a G protein-coupled receptor (GPCR), CCR1 plays a pivotal role in mediating the migration of various leukocytes, including monocytes, macrophages, and T-cells, to sites of inflammation. Its activation by a range of chemokine ligands, most notably CCL3 (MIP-1α) and CCL5 (RANTES), is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. This has spurred extensive research into the discovery and development of small molecule antagonists capable of blocking CCR1 signaling and thereby mitigating the inflammatory cascade. This technical guide provides an in-depth overview of the core aspects of small molecule CCR1 antagonist development, from key compounds and their quantitative data to detailed experimental protocols and the underlying signaling pathways.

Key Small Molecule CCR1 Antagonists: A Quantitative Overview

The development of small molecule CCR1 antagonists has seen several compounds advance into preclinical and clinical trials. The following tables summarize the in vitro potency of some of the most well-characterized antagonists, providing a comparative look at their activity in various key assays.

| Compound | Assay Type | Target/Cell Line | Ligand | Potency (Ki) | Reference |

| BX471 | Radioligand Binding | Human CCR1 | MIP-1α | 1 nM | [1][2] |

| Radioligand Binding | Human CCR1 | MCP-3 | 5.5 nM | [2] | |

| Radioligand Binding | Mouse CCR1 | MIP-1α | 215 ± 46 nM | [3] | |

| MLN3897 | Radioligand Binding | THP-1 cell membranes | ¹²⁵I-MIP-1α | 2.3 nM | [4][5] |

| CP-481,715 | Radioligand Binding | Human CCR1 | - | 9.2 nM (Kd) | [6][7] |

Table 1: Binding Affinity (Ki) of Selected Small Molecule CCR1 Antagonists. This table presents the equilibrium inhibition constants (Ki) or dissociation constants (Kd) for several key CCR1 antagonists, indicating their affinity for the receptor.

| Compound | Assay Type | Target/Cell Line | Ligand/Stimulus | Potency (IC50) | Reference |

| BX471 | Calcium Flux | Human CCR1 | MIP-1α | 5.8 ± 1 nM | [1][3] |

| Calcium Flux | Mouse CCR1 | MIP-1α | 198 ± 7 nM | [1][3] | |

| Chemotaxis | RPMI 8226 cells | CCL3 | 3 nM | [8] | |

| CP-481,715 | Radioligand Binding | CCR1-transfected cells | ¹²⁵I-CCL3 | 74 nM | [7] |

| GTPγS Binding | CCR1-transfected cells | CCL3/CCL5 | 210 nM | [7] | |

| Calcium Mobilization | CCR1-transfected cells | CCL3/CCL5 | 71 nM | [7] | |

| Monocyte Chemotaxis | Human Monocytes | CCL3/CCL5 | 55 nM | [7] | |

| MMP-9 Release | - | CCL3/CCL5 | 54 nM | [7] | |

| CD11b Upregulation | Human Whole Blood | CCL3 | 165 nM | [7] | |

| Actin Polymerization | Human Whole Blood | CCL3 | 57 nM | [7] | |

| MLN3897 | Chemotaxis | Human Monocytes | CCL15 | 2 nM | [5] |

| This compound 9 | Calcium Flux | Not specified | Not specified | 6.8 nM | [9] |

| Chemotaxis | THP-1 cells | Not specified | 28 nM | [9] | |

| BI 639667 | Calcium Flux | - | - | 1.8 nM | [9] |

| This compound 12 | Chemotaxis | - | CCL3 | 9 nM | [9] |

Table 2: Functional Potency (IC50) of Selected Small Molecule CCR1 Antagonists. This table showcases the half-maximal inhibitory concentration (IC50) values of various antagonists in different functional assays, reflecting their ability to inhibit CCR1-mediated cellular responses.

CCR1 Signaling Pathways and Antagonist Intervention

CCR1, as a typical GPCR, initiates a cascade of intracellular events upon ligand binding. The primary signaling pathway involves coupling to pertussis toxin-sensitive Gαi proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, Gβγ subunits dissociated from Gαi activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with DAG-mediated activation of protein kinase C (PKC), is crucial for the downstream events leading to cell migration, such as actin polymerization and cytoskeletal rearrangement.

Furthermore, CCR1 activation can also engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell survival, proliferation, and gene expression. Some evidence also suggests that CCR1 can couple to Gα14 and Gα16 proteins to mediate NF-κB activation.[10] Small molecule CCR1 antagonists typically act by competitively binding to the receptor, thereby preventing ligand binding and the subsequent initiation of these downstream signaling events.

Figure 1: CCR1 Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

The characterization of small molecule CCR1 antagonists relies on a suite of in vitro assays designed to assess their binding affinity and functional inhibition of receptor-mediated responses. Below are detailed methodologies for three key experiments.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-MIP-1α (CCL3) or [¹²⁵I]-RANTES (CCL5).

-

Test compound (unlabeled this compound).

-

Assay buffer: e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of unlabeled MIP-1α or RANTES (e.g., 1 µM).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd.

-

Add the serially diluted test compounds to the respective wells.

-

For determining non-specific binding, add the high concentration of the unlabeled CCR1 ligand to a set of wells. For total binding, add assay buffer instead of a competitor.

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Assay

Objective: To measure the ability of a this compound to inhibit the transient increase in intracellular calcium concentration induced by a CCR1 agonist.

Materials:

-

CCR1-expressing cells (e.g., THP-1 monocytes or a stable cell line like CHO-K1/hCCR1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CCR1 agonist (e.g., CCL3 or CCL5).

-

Test compound (this compound).

-

Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the CCR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Inject the CCR1 agonist into the wells and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 3: Experimental Workflow for Calcium Mobilization Assay.

Chemotaxis (Transwell Migration) Assay

Objective: To assess the ability of a this compound to block the directed migration of cells towards a chemoattractant.

Materials:

-

CCR1-expressing cells (e.g., THP-1 monocytes or primary leukocytes).

-

Chemotaxis chamber (e.g., Transwell plates with polycarbonate membranes, typically 3-8 µm pore size).

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

CCR1 agonist (chemoattractant, e.g., CCL3).

-

Test compound (this compound).

-

Cell staining and/or quantification reagents (e.g., Calcein-AM, DAPI, or a cell counter).

Procedure:

-

Prepare a suspension of CCR1-expressing cells in assay medium.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control for 15-30 minutes at 37°C.

-

Add the assay medium containing the CCR1 agonist to the lower chamber of the Transwell plate.

-

Add the pre-incubated cell suspension to the upper chamber (the insert).

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by counting under a microscope or by using a fluorescence plate reader if a fluorescent dye was used.

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the control (agonist alone).

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Figure 4: Experimental Workflow for Chemotaxis (Transwell Migration) Assay.

Logical Progression of this compound Development

The discovery and development of a novel small molecule this compound follows a logical, multi-stage process. This progression begins with the identification of initial "hit" compounds, which are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. Promising lead compounds undergo extensive preclinical evaluation in various in vitro and in vivo models of inflammatory diseases before potentially advancing to clinical trials in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. targetmol.cn [targetmol.cn]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CP-481,715, a potent and selective this compound with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. CCR1-mediated activation of Nuclear Factor-kappaB in THP-1 monocytic cells involves Pertussis Toxin-insensitive Galpha(14) and Galpha(16) signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Inflammation: A Technical Guide to Endogenous Ligands for CCR1 and Their Physiological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C Chemokine Receptor Type 1 (CCR1) is a G protein-coupled receptor that stands as a central mediator in the orchestration of immune cell trafficking. Its pivotal role in recruiting leukocytes to sites of inflammation has implicated it in a wide spectrum of inflammatory and autoimmune diseases, as well as in cancer progression and neuropathic pain. The activation of CCR1 is governed by a diverse panel of endogenous chemokine ligands, each exhibiting distinct binding affinities and functional potencies, which in turn fine-tune the physiological response. This technical guide provides a comprehensive overview of the known endogenous ligands for CCR1, their multifaceted physiological roles, and the quantitative parameters that define their interaction with the receptor. Furthermore, it details key experimental methodologies for studying these interactions and visualizes the critical signaling pathways and experimental workflows, offering a vital resource for researchers engaged in immunology and the development of novel therapeutics targeting the CCR1 axis.

Introduction to C-C Chemokine Receptor Type 1 (CCR1)

CCR1, also known as CD191, is a member of the beta chemokine receptor family, predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells.[1] As a class A G protein-coupled receptor (GPCR), its primary function is to sense extracellular chemokine gradients and initiate intracellular signaling cascades that culminate in directed cell migration, a process known as chemotaxis.[2] Ligand binding to CCR1 triggers a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαi subtype.[2][3] This activation initiates downstream signaling pathways crucial for cell migration, proliferation, and survival, making CCR1 a significant target for therapeutic intervention in numerous pathologies.[1]

Endogenous Ligands for CCR1

CCR1 is notable for its promiscuity, binding a wide array of CC chemokines. This redundancy suggests a complex regulatory network where the specific inflammatory context may dictate which ligands are expressed and predominate. The primary endogenous ligands for human CCR1 are detailed below.

| Ligand Name | Alternative Name(s) | Key Characteristics |

| CCL3 | Macrophage Inflammatory Protein-1 alpha (MIP-1α) | A potent chemoattractant for monocytes and neutrophils; involved in acute inflammation and viral responses.[2][4] |

| CCL5 | RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) | Attracts T cells, eosinophils, and basophils; plays a significant role in chronic inflammation and allergic responses.[5][6] |

| CCL7 | Monocyte Chemoattractant Protein-3 (MCP-3) | A broad-spectrum chemoattractant for monocytes, T cells, and eosinophils; implicated in cancer and neuropathic pain.[5][7][8] |

| CCL8 | Monocyte Chemoattractant Protein-2 (MCP-2) | Shares structural and functional similarities with other MCPs; involved in neuropathic pain.[7] |

| CCL14 | Hemofiltrate CC Chemokine-1 (HCC-1) | Requires N-terminal processing to become a potent CCR1 agonist.[1] |

| CCL15 | Leukotactin-1, MIP-1δ, HCC-2 | Chemoattractant for neutrophils, monocytes, and lymphocytes.[9] |

| CCL16 | Liver-expressed chemokine (LEC), HCC-4 | Chemoattractant for monocytes and lymphocytes.[3][10] |

| CCL23 | Myeloid Progenitor Inhibitory Factor-1 (MPIF-1) | Shows chemotactic activity for monocytes, resting T-lymphocytes, and neutrophils.[5][6][11] |

Physiological Roles of CCR1 Activation

The interaction between CCR1 and its ligands is fundamental to both physiological immune surveillance and pathological inflammatory processes.

Inflammation and Immune Response

The cardinal role of the CCR1 axis is the recruitment of effector immune cells to sites of inflammation, infection, or tissue damage.[1] Ligands such as CCL3 are crucial for the acute inflammatory state, attracting polymorphonuclear leukocytes.[2] This system is vital for host defense but can become dysregulated in chronic inflammatory conditions.

Autoimmune Diseases

Dysregulation of CCR1 signaling is a hallmark of several autoimmune diseases. In rheumatoid arthritis, CCR1 and its ligands, particularly CCL3 and CCL5, are highly expressed in synovial tissue, promoting the infiltration of inflammatory cells that lead to joint destruction.[5][12] Similarly, in multiple sclerosis, CCR1 agonists are implicated in redirecting immune cells to the central nervous system, contributing to neuroinflammation.[1]

Oncology

The CCR1 axis plays a dual role in cancer. Tumor cells or associated stromal cells can secrete CCR1 ligands like CCL7, which recruits tumor-associated macrophages (TAMs) and other immune cells to create a pro-tumorigenic microenvironment.[13] This can enhance tumor growth, angiogenesis, invasion, and metastasis in cancers such as breast, renal, and hepatocellular carcinoma.[3][13]

Neuropathic Pain

There is compelling evidence for the involvement of CCR1 and its ligands (CCL2, CCL3, CCL5, CCL7, CCL8) in the pathogenesis of neuropathic pain.[7] Following nerve injury, these chemokines are upregulated in the spinal cord, contributing to neuroinflammation and the maintenance of hypersensitivity.[7]

Bone Metabolism

CCR1 signaling is also involved in bone homeostasis. It has been shown to play a role in the positive regulation of osteoclast differentiation and the negative regulation of bone mineralization, suggesting a potential role in bone-related pathologies.[5]

Quantitative Ligand-Receptor Interaction Data

The affinity and potency of endogenous ligands for CCR1 can vary significantly. This data is critical for understanding the specific biological effects of each chemokine and for the development of targeted therapeutics. The values are highly dependent on the assay format and cell system used.

| Ligand | Assay Type | Parameter | Value (nM) | Cell System |

| CCL2 | Radioligand Binding | pIC₅₀ = 7.2 | ~63 | HEK293 |

| CCL7 | Radioligand Binding | pIC₅₀ = 9.0 | 0.1 | HEK293 |

| CCL7 | Radioligand Binding | IC₅₀ | 0.33 | HEK293 |

| CCL8 | Radioligand Binding | IC₅₀ | 2.3 | HEK293 |

| CCL14 | Chemotaxis | EC₅₀ | 0.2 - 0.4 | Recombinant CCR1-expressing cells |

| CCL15 (Δ26) | Radioligand Binding | IC₅₀ | 0.093 | HEK293 |

| CCL23 | Chemotaxis | - | Potent at 0.1 | THP-1 cells[13] |

Note: IC₅₀/EC₅₀ values are compiled from multiple sources and assay conditions may vary, affecting direct comparability.[1][5][10]

CCR1 Signaling Pathways

Upon ligand binding, CCR1 initiates a cascade of intracellular events. The canonical pathway involves coupling to Gαi proteins, which leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). PLC activation generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), respectively. These events, along with the activation of pathways like PI3K/Akt and MAPK/ERK, are central to mediating the chemotactic response. CCR1 can also undergo G protein-independent signaling via β-arrestin, which mediates receptor desensitization and internalization.[3]

References

- 1. Biotinylated chemokine CCL14 (HCC-1) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 2. CCL3 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Characterizing ligand-receptor interactions and unveiling the pro-tumorigenic role of CCL16-CCR1 axis in the microenvironment of hepatocellular carcinoma [frontiersin.org]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CCL5 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential CCR1-mediated chemotaxis signaling induced by human CC chemokine HCC-4/CCL16 in HOS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. CCR1/CCL5 (RANTES) receptor-ligand interactions modulate allogeneic T-cell responses and graft-versus-host disease following stem-cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemokine receptor hetero-oligomers regulate monocyte chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

"CCR1 expression in different immune cell subsets"

An In-depth Technical Guide to CCR1 Expression in Different Immune Cell Subsets

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C Motif Chemokine Receptor 1 (CCR1), also known as CD191, is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration and activation of various immune cells.[1][2] It binds to a range of chemokines, including CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), thereby orchestrating inflammatory responses.[3][4][5] Understanding the differential expression of CCR1 across immune cell subsets is crucial for elucidating its role in both normal physiological processes and pathological conditions such as autoimmune diseases, inflammatory disorders, and cancer.[1][2] This guide provides a comprehensive overview of CCR1 expression, detailed experimental protocols for its detection, and a summary of its signaling pathways.

Data Presentation: CCR1 Expression in Human Immune Cell Subsets

The expression of CCR1 varies significantly among different immune cell populations. The following tables summarize the reported expression levels based on various detection methods.

Table 1: Semi-Quantitative CCR1 Protein Expression in Human Tissues and Immune Cells.

| Tissue/Cell Type | Expression Level | Predominant Cell Types with Positive Staining | Detection Method | Source |

| Bone Marrow | High | Granulocytic and monocytic lineage cells | Immunohistochemistry | [1] |

| Spleen | High | Cells in the red pulp, scattered lymphocytes in the white pulp | Immunohistochemistry | [1] |

| Monocytes | High | - | Flow Cytometry | [6][7] |

| Lymph Node | Medium | Scattered immune cells | Immunohistochemistry | [1] |

| Tonsil | Medium | Intraepithelial B cells and other immune cells | Immunohistochemistry | [1] |

| Basophils | Medium | - | Flow Cytometry | [7][8] |

| Eosinophils | Low to Medium | - | Flow Cytometry | [7][8] |

| Lung | Low to Medium | Alveolar macrophages, scattered inflammatory cells | Immunohistochemistry | [1] |

| Neutrophils | Low | - | Flow Cytometry | [7][8] |

| T Lymphocytes | Low | - | Flow Cytometry | [6] |

| B Lymphocytes | Low/Negative | Peripheral blood B cells | Flow Cytometry | [9] |

| NK Cells | Positive | - | Not Specified | [2] |

| Dendritic Cells | Positive | Immature dendritic cells | Not Specified | [2][10] |

Note: Expression levels can vary based on the specific antibody used, the detection system, the activation state of the cells, and the physiological or pathological state of the tissue.

Table 2: CCR1 mRNA Expression in Human Immune Cell Subsets.

| Cell Type | Relative mRNA Expression | Detection Method | Source |

| Monocytes | High | Microarray | [11] |

| Neutrophils | Medium | Microarray | [11] |

| NK Cells | Medium | Microarray | [11] |

| T Cells (CD4+) | Low | Microarray | [11] |

| T Cells (CD8+) | Low | Microarray | [11] |

| B Cells | Low | Microarray | [11] |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of CCR1 expression. Below are synthesized protocols for key experimental techniques.

Flow Cytometry for Cell Surface CCR1 Detection

This protocol outlines the steps for staining immune cells for flow cytometric analysis of CCR1 expression.

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell subsets using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in staining buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide) to a concentration of 1 x 10^7 cells/mL.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add a pre-titered amount of fluorochrome-conjugated anti-human CCR1 antibody (e.g., clone 53504) and antibodies against other cell surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).[12]

-

Incubate for 30-60 minutes at 4°C in the dark. Note: Staining at 37°C may improve detection for some chemokine receptors by allowing for receptor mobility and recycling to the cell surface.[13]

-

(Optional) For some antibody combinations, a sequential staining approach may be necessary to avoid antibody interference.[14][15]

-

-

Washing and Acquisition:

-

Wash the cells twice with 2 mL of staining buffer.

-

Resuspend the cells in 300-500 µL of staining buffer.

-

Acquire the samples on a flow cytometer. Be sure to include appropriate controls, such as isotype controls and fluorescence-minus-one (FMO) controls.

-

Immunohistochemistry (IHC) for CCR1 in Tissue Sections

This protocol provides a general workflow for the detection of CCR1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 3 minutes each, followed by a rinse in deionized water.[1]

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating to 95-100°C for 20-30 minutes.[1][16]

-

Allow the slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.[1]

-

Block non-specific antibody binding with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes.[1]

-

Incubate with the primary anti-CCR1 antibody at its optimal dilution overnight at 4°C.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[1]

-

Apply an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[1]

-

-

Detection and Counterstaining:

-

Develop the signal with a chromogen substrate such as DAB (3,3'-diaminobenzidine).[1]

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

Quantitative PCR (qPCR) for CCR1 mRNA Quantification

This protocol describes the quantification of CCR1 mRNA levels in isolated immune cells.

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the desired immune cell population using a standard method (e.g., TRIzol or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[17]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CCR1, and a suitable qPCR master mix (e.g., SYBR Green).

-

Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Run the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both CCR1 and the housekeeping gene.

-

Calculate the relative expression of CCR1 mRNA using the ΔΔCt method.

-

Mandatory Visualizations

Experimental Workflow for CCR1 Expression Analysis

Caption: Workflow for analyzing CCR1 expression at protein and mRNA levels.

CCR1 Signaling Pathway

Caption: Simplified overview of the CCR1 signaling cascade.

Conclusion

The expression of CCR1 is dynamically regulated and varies across different immune cell subsets, highlighting its multifaceted role in the immune system. Accurate and standardized measurement of CCR1 expression is paramount for both basic research and the development of targeted therapeutics. The protocols and pathways detailed in this guide provide a solid foundation for researchers to explore the intricate biology of CCR1. Further investigation into the quantitative expression of CCR1 in various disease states will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. benchchem.com [benchchem.com]

- 2. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]

- 3. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. CCR1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. C-C Chemokine Receptor 1 Expression in Human Hematolymphoid Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. CCR1 regulatory variants linked to pulmonary macrophage recruitment in severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Flow Cytometry Strategies for Chemokine Receptors on Live Cells [rndsystems.com]

- 14. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 17. chirurgie.uk-erlangen.de [chirurgie.uk-erlangen.de]

Structural Biology of CCR1 and its Antagonist Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[1] Expressed on the surface of various leukocytes, including monocytes, macrophages, and T cells, CCR1 is activated by a range of CC chemokines, most notably CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). This interaction orchestrates the migration of these immune cells to sites of inflammation, implicating CCR1 in the pathogenesis of numerous autoimmune and inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.[2][3] Consequently, CCR1 has emerged as a significant therapeutic target for the development of novel anti-inflammatory agents.

This technical guide provides an in-depth overview of the structural biology of CCR1, focusing on its three-dimensional architecture and the binding sites of its antagonists. We will delve into the experimental methodologies used to elucidate these structures, present quantitative data on antagonist binding affinities, and visualize the key signaling pathways and experimental workflows.

I. Structural Overview of CCR1

The three-dimensional structure of CCR1 provides a critical framework for understanding its function and for designing targeted therapeutics. To date, the structure of the human CCR1 in complex with the G-protein has been solved by cryogenic electron microscopy (cryo-EM).

Cryo-EM Structure of the Apo-CCR1-Gi Complex

A significant breakthrough in the structural understanding of CCR1 was the determination of the cryo-EM structure of the apo-CCR1-Gi complex. This structure reveals the receptor in its inactive state, coupled to its cognate G protein, providing a high-resolution snapshot of the pre-signaling assembly.

| PDB ID | Description | Resolution (Å) | Method | Organism |

| 7VL8 | Cryo-EM structure of the Apo CCR1-Gi complex | 2.90 | Electron Microscopy | Homo sapiens |

II. CCR1 Antagonist Binding Sites and Affinities

The development of small molecule antagonists that bind to CCR1 and inhibit its function is a major focus of drug discovery efforts. These antagonists typically bind within the transmembrane helical bundle of the receptor, at a site that overlaps with the binding site of endogenous chemokine ligands. Understanding the precise location and nature of these binding sites is crucial for the rational design of more potent and selective inhibitors.

Quantitative Binding Data for CCR1 Antagonists

The affinity of an antagonist for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several well-characterized CCR1 antagonists.

| Antagonist | Assay Type | Species | Ki (nM) | IC50 (nM) |

| BX 471 | Radioligand Binding ([¹²⁵I]-MIP-1α) | Human | 1 | - |

| BX 471 | Calcium Flux | Human | - | 5.8 |

| CP-481715 | Radioligand Binding ([¹²⁵I]-CCL3) | Human | - | 74 |

| This compound 9 | Calcium Flux | Not Specified | - | 6.8 |

| This compound 9 | Chemotaxis | Human (THP-1 cells) | - | 28 |

| U-88963 | Radioligand Binding | Human | 21 | - |

| AZD4818 | Radioligand Binding | Human | - | - |

| J-113863 | Radioligand Binding | Human | 0.9 | - |

| J-113863 | Radioligand Binding | Mouse | 5.8 | - |

Note: Ki and IC50 values can vary depending on the specific experimental conditions, including the radioligand used, cell type, and assay format.

III. Experimental Protocols

The determination of the CCR1 structure and the characterization of its interactions with antagonists rely on a variety of sophisticated experimental techniques. This section provides an overview of the key methodologies.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination of a GPCR

The following protocol outlines the general workflow for determining the structure of a GPCR, such as CCR1, using single-particle cryo-EM.

-

Protein Expression and Purification: The GPCR is typically overexpressed in insect or mammalian cells. The protein is then solubilized from the cell membrane using detergents and purified to homogeneity using affinity and size-exclusion chromatography.

-

Complex Formation: To stabilize the receptor in a specific conformation, it is often complexed with a binding partner, such as a G protein, an antibody fragment (Fab), or a nanobody.

-

Grid Preparation and Vitrification: A small volume of the purified protein complex is applied to a cryo-EM grid. The grid is then rapidly plunged into liquid ethane, which vitrifies the sample, preserving the protein in a near-native state.[4]

-

Data Acquisition: The vitrified grids are imaged in a transmission electron microscope. A series of images (a "movie") is recorded for each area of the grid to account for beam-induced motion.[5]

-

Data Processing:

-

Motion Correction: The frames of each movie are aligned to correct for sample movement during imaging.[6]

-

Contrast Transfer Function (CTF) Estimation: The CTF of the microscope is determined and corrected for to improve image quality.[6]

-

Particle Picking: Individual protein particles are identified and selected from the micrographs.[6]

-

2D Classification: The selected particles are grouped into classes based on their different views, allowing for the removal of noise and non-ideal particles.[5]

-

3D Reconstruction: An initial 3D model is generated from the 2D class averages, which is then refined to high resolution using an iterative process.[5]

-

-

Model Building and Refinement: An atomic model of the protein is built into the final 3D density map and refined to fit the experimental data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. frederick.cancer.gov [frederick.cancer.gov]

Pharmacological Profile of Novel CCR1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of novel C-C Motif Chemokine Receptor 1 (CCR1) inhibitors. CCR1, a G protein-coupled receptor, is a key mediator in the recruitment of leukocytes to sites of inflammation and is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and certain cancers like multiple myeloma.[1][2][3][4] Consequently, the development of potent and selective CCR1 antagonists is a significant focus of therapeutic research.[1][5] This document details the CCR1 signaling pathway, summarizes the pharmacological data of several novel inhibitors, outlines key experimental methodologies, and provides visual workflows for core assays.

CCR1 Signaling Pathway

CCR1 is activated by a variety of inflammatory chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES).[3][6] Upon ligand binding, the receptor undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily Gαi and Gαq.[7][8] This initiates downstream signaling cascades involving phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[3][9] These pathways lead to an increase in intracellular calcium (Ca²⁺ flux), activation of protein kinase C (PKC), and modulation of the RAS/RAF/MEK/ERK pathway, culminating in cellular responses such as chemotaxis, adhesion, and the release of inflammatory mediators.[3][10] CCR1 antagonists block the initial ligand-binding step, thereby inhibiting these downstream inflammatory effects.[3]

Quantitative Pharmacological Data

The efficacy of novel CCR1 inhibitors is quantified through a series of in vitro and in vivo assays. This data is crucial for lead optimization and candidate selection.

The binding affinity (Ki) and functional potency (IC50) are primary indicators of a compound's effectiveness at the molecular level. These values are determined through assays such as radioligand binding, chemotaxis, and calcium mobilization.[4][11] It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions.[12][13]

| Compound | Assay Type | Measured Value | Cell Line / System |

| BX471 | [¹²⁵I]-CCL3 Binding | Ki: 1.0 nM | Human CCR1 |

| Calcium Mobilization | IC50: 5.8 nM | Human CCR1 | |

| CCX354 | [¹²⁵I]-CCL15 Binding | Ki: 1.5 nM | Human Monocytes |

| THP-1 Chemotaxis (CCL15) | IC50: 1.4 nM | THP-1 Cells | |

| CP-481,715 | [¹²⁵I]-CCL3 Binding | IC50: 74 nM | Human CCR1 |

| Calcium Mobilization | IC50: 71 nM | Not Specified | |

| Monocyte Chemotaxis | IC50: 55 nM | Human Monocytes | |

| MLN3897 | [¹²⁵I]-CCL3 Binding | Ki: 2.3 nM | RPMI 8226 Cells |

| "this compound 9" | Calcium Flux | IC50: 6.8 nM | Not Specified |

| (Compound 19e) | Chemotaxis Assay | IC50: 28 nM | THP-1 Cells |

(Data compiled from multiple sources[4][11][14][15][16])

Understanding the pharmacokinetic (PK) profile of a compound is essential for predicting its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME). These parameters determine dosing regimens and overall therapeutic potential.[17]

| Compound | Species | Dose & Route | Cmax | Tmax (hr) | Half-life (t½) (hr) | Bioavailability (F%) |

| Compound 48 * | Mouse | 5.2 mg/kg (Oral) | 3129 nM | N/A | 5.2 | 52% |

| CCX354-C | Human | 100 mg (Oral) | 1300 ± 140 ng/mL | 2 | ~7 | N/A |

*A lead compound from the same series as "this compound 9".[18] (Data compiled from multiple sources[15][17][18])

Key Experimental Methodologies

Standardized, robust assays are fundamental to characterizing the pharmacological profiles of novel CCR1 inhibitors. Detailed below are the protocols for three critical in vitro functional assays.

This assay directly measures the affinity of a test compound for the CCR1 receptor by quantifying its ability to displace a radiolabeled ligand.[19]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing high levels of CCR1 (e.g., THP-1 cells).[11]

-

Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3) and serial dilutions of the unlabeled antagonist compound.[11][14]

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[14]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

This functional assay assesses an antagonist's ability to inhibit the directed migration of cells towards a CCR1 chemokine, a primary biological function of the receptor.[2][20]

Protocol:

-

Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary monocytes that express CCR1. Resuspend the cells in an appropriate assay medium.[11][20]

-

Compound Pre-incubation: In a separate plate, pre-incubate the cell suspension with various concentrations of the this compound (or vehicle control) for approximately 30 minutes at 37°C.[20]

-

Assay Setup: Use a transwell migration system (e.g., Boyden chamber). Add the chemoattractant (e.g., CCL3) to the lower wells. Place the transwell inserts (with a porous membrane) into the wells.[2][12]

-

Cell Addition: Add the pre-incubated cell suspension to the top chamber of the inserts.[21]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration through the membrane towards the chemoattractant.[2][20]

-

Quantification: Remove non-migrated cells from the top of the insert. Quantify the cells that have migrated to the lower chamber by staining and counting, or by using a fluorescent dye and a plate reader.[4][20]

-

Data Analysis: Calculate the percentage of inhibition of cell migration for each antagonist concentration relative to the vehicle control. Plot the data to determine the IC50 value.[2]

This assay measures the inhibition of the intracellular calcium flux that occurs upon CCR1 activation, providing a rapid and robust readout of receptor antagonism.[8]

Protocol:

-

Cell Culture: Use a cell line (e.g., HEK293, THP-1) stably transfected with the human CCR1 gene. For optimal signal, a promiscuous G-protein like Gα16 can be co-expressed.[2]

-

Dye Loading: Load the cells with a cell-permeant, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for approximately 1 hour at 37°C in the dark. Wash the cells to remove excess extracellular dye.[10][21]

-

Assay Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR).[4]

-

Compound Addition: Add serial dilutions of the this compound to the wells and incubate for a defined period. A baseline fluorescence reading is taken.[4]

-

Agonist Stimulation: Add a CCR1 agonist (e.g., CCL3) to all wells to stimulate the receptor. The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium.[4][10]

-

Data Analysis: The peak fluorescence response is measured for each well. The antagonist's effect is quantified by its ability to reduce the agonist-induced signal, and an IC50 value is determined from the dose-response curve.[4]

Conclusion

The pharmacological profiling of novel CCR1 inhibitors involves a multi-faceted approach, integrating in vitro potency and functional assays with in vivo pharmacokinetic and efficacy studies. The data presented for compounds like BX471, CCX354, and others highlight the successful development of potent antagonists with nanomolar affinities.[4][15] While several candidates have entered clinical trials, challenges remain in translating preclinical efficacy into clinical success, underscoring the complexity of inflammatory diseases.[22] The detailed methodologies and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of anti-inflammatory therapeutics.

References

- 1. CCR1 antagonists in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CCR1 Antagonists: What Have We Learned From Clinical Trials | Bentham Science [eurekaselect.com]

- 6. CCR1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]